1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(2-chlorophenyl)-N,N-dimethyl-, monohydrochloride
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Overview
Description
1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(2-chlorophenyl)-N,N-dimethyl-, monohydrochloride is a synthetic organic compound that belongs to the class of benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(2-chlorophenyl)-N,N-dimethyl-, monohydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol and a suitable electrophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Amination and Dimethylation: The methanamine group is introduced through an amination reaction, followed by dimethylation using reagents such as formaldehyde and a reducing agent.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(2-chlorophenyl)-N,N-dimethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(2-chlorophenyl)-N,N-dimethyl-, monohydrochloride involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific pharmacological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepine Derivatives: Known for their anxiolytic and sedative properties.
1,4-Benzothiazepine Derivatives: Used as calcium channel blockers in the treatment of cardiovascular diseases.
1,4-Benzoxazine Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness
1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(2-chlorophenyl)-N,N-dimethyl-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a benzoxazepine ring with a chlorophenyl group and a dimethylated amine moiety differentiates it from other similar compounds.
Properties
CAS No. |
83658-57-5 |
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Molecular Formula |
C18H20Cl2N2O |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[5-(2-chlorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C18H19ClN2O.ClH/c1-21(2)11-13-12-22-17-10-6-4-8-15(17)18(20-13)14-7-3-5-9-16(14)19;/h3-10,13H,11-12H2,1-2H3;1H |
InChI Key |
IPAZMGZVVAFLMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
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